3-Ethyloxolan-3-amine
Description
Contextualization within Saturated Heterocyclic Systems
Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring system. uou.ac.inopenmedicinalchemistryjournal.com These structures are broadly classified as either unsaturated (often aromatic) or saturated. uou.ac.in 3-Ethyloxolan-3-amine belongs to the class of saturated heterocycles, as its core oxolane ring lacks double bonds. wikipedia.orguou.ac.in
The chemical reactivity of saturated heterocyclic compounds generally mirrors that of their acyclic counterparts. uou.ac.inmsu.edu For instance, the ether linkage in the oxolane ring of this compound exhibits reactivity similar to that of an acyclic dialkyl ether, while the primary amine behaves like other primary amines. libretexts.org However, the cyclic nature of the scaffold imposes conformational constraints that can influence the molecule's steric environment and the orientation of its functional groups.
The oxolane (tetrahydrofuran) ring is a common motif in organic chemistry, widely used as a solvent due to its polarity and ability to dissolve a range of compounds. wikipedia.org In the context of molecular scaffolds, it provides a stable, five-membered ring system that can be functionalized to create diverse chemical structures. The substitution at the 3-position, as seen in this compound, is a common strategy for introducing chemical diversity and exploring structure-activity relationships in medicinal chemistry. google.comresearchgate.net
Significance of Substituted Primary Amines in Advanced Organic Synthesis
Primary amines are a fundamental class of organic compounds characterized by the -NH2 functional group attached to a carbon atom. libretexts.orgnumberanalytics.com They are considered essential building blocks in organic synthesis due to their nucleophilicity and their ability to serve as precursors for a vast array of other functional groups and complex molecules. ncert.nic.in
In advanced organic synthesis, substituted primary amines like this compound are valuable intermediates. The primary amine group can undergo a wide variety of chemical transformations. These reactions are crucial for constructing larger, more complex molecules, particularly in the synthesis of pharmaceuticals and other biologically active compounds. ncert.nic.inorganic-chemistry.org
The utility of primary amines stems from several key reaction types:
N-Alkylation: Primary amines can react with alkyl halides to form secondary and tertiary amines. This process, however, can sometimes lead to mixtures of products. ncert.nic.indocbrown.info More controlled methods are often employed to achieve selective mono-alkylation. organic-chemistry.org
Acylation: Reaction with acyl chlorides or anhydrides readily forms amides, a stable and common functional group in biologically active molecules, including peptides.
Reductive Amination: Primary amines can be synthesized via the reductive amination of aldehydes or ketones with ammonia. openstax.org Conversely, they can react with aldehydes and ketones to form imines, which can then be reduced to secondary amines. openstax.org
Formation of Ureas and Carbamates: The reaction of primary amines with isocyanates or chloroformates leads to the formation of ureas and carbamates, respectively. These functional groups are prevalent in many modern drugs. nih.gov
The Gabriel synthesis offers a classic method for preparing primary amines from alkyl halides, avoiding the overalkylation that can occur with ammonia. ncert.nic.inopenstax.org Other methods include the reduction of nitriles and amides. ncert.nic.indocbrown.info The availability of these synthetic routes makes a wide range of substituted primary amines accessible for research and development.
Key Synthetic Transformations of Primary Amines| Reaction Type | Reactant | Product | Significance |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Builds more complex amine structures. docbrown.info |
| Reductive Amination | Aldehyde/Ketone | Secondary Amine | Forms C-N bonds under mild conditions. openstax.org |
| Acylation | Acyl Halide/Anhydride | Amide | Creates stable amide linkages found in many drugs. |
| Urea Formation | Isocyanate | Urea | Key interaction motif in medicinal chemistry. nih.gov |
Overview of Research Trends in Oxolane-Based Structures
In recent medicinal chemistry, there has been a significant trend toward developing molecules with greater three-dimensionality. chemdiv.com Highly planar, aromatic structures can sometimes suffer from poor solubility and metabolic instability. In contrast, sp³-rich scaffolds, such as saturated rings, can improve a compound's physicochemical properties and lead to better selectivity for biological targets. nih.gov
Oxolane (tetrahydrofuran) and the structurally related oxetane (B1205548) rings are prominent examples of such scaffolds that have gained considerable attention. nih.govacs.org The incorporation of these small, polar, non-planar rings into drug candidates is a strategy used to fine-tune properties like aqueous solubility, lipophilicity (LogD), and metabolic clearance. nih.gov For example, introducing an oxetane or oxolane motif can increase steric bulk in a desired direction to improve binding affinity without substantially increasing lipophilicity. nih.gov
Research has shown that the substitution of a gem-dimethyl or carbonyl group with an oxetane ring can be a beneficial modification. acs.org Similarly, the oxolane ring in this compound serves as a non-planar scaffold. The amine substituent provides a key attachment point for further chemical elaboration, allowing chemists to append various functional groups and explore their impact on biological activity. The development of synthetic methods to create diverse substituted oxolanes is an active area of research, aiming to expand the available chemical space for drug discovery programs. researchgate.netacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-ethyloxolan-3-amine |
InChI |
InChI=1S/C6H13NO/c1-2-6(7)3-4-8-5-6/h2-5,7H2,1H3 |
InChI Key |
XPTBSIRVRXHOLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOC1)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethyloxolan 3 Amine and Analogues
Direct Synthesis Strategies
Direct synthetic strategies for 3-Ethyloxolan-3-amine are not extensively documented in the scientific literature. Such approaches would ideally involve a one-pot or a concise series of reactions to assemble the target molecule from simple starting materials. Conceptually, a multicomponent reaction involving a C4-dielectrophile, a primary amine (ethylamine), and a source of the C3 carbon with an ethyl group could be envisioned. However, the development of such a direct and selective process presents significant challenges in controlling regioselectivity and achieving the desired substitution pattern.
Precursor-Based Synthetic Routes
A more practical and widely applicable approach to the synthesis of this compound and its analogues involves a stepwise construction of the molecule. This typically begins with the formation of the oxolane (tetrahydrofuran) ring system, followed by the installation and modification of functional groups at the C3 position.
Construction of the Oxolane Ring System
The formation of the oxolane ring is a fundamental step in this synthetic strategy. A key precursor for introducing functionality at the C3 position is 3-oxolanone (also known as tetrahydrofuran-3-one). The synthesis of 3-oxolanone can be achieved through various methods, often starting from commercially available C4 building blocks.
One common approach involves the cyclization of a functionalized butane derivative. For instance, derivatives of 1,4-butanediol can be utilized. Dehydration of 1,4-butanediol over certain catalysts can lead to the formation of tetrahydrofuran (B95107), and further oxidation or functional group manipulation can yield 3-oxolanone.
A documented synthesis of 3-oxolanone involves the following reaction sequence:
| Starting Material | Reagents and Conditions | Product | Yield |
| Dihydrofuran | N-Bromosuccinimide (NBS), water | 2-Bromo-3-hydroxytetrahydrofuran | - |
| 2-Bromo-3-hydroxytetrahydrofuran | Base (e.g., sodium hydroxide) | 3-Oxolanone | - |
This table outlines a conceptual pathway for the synthesis of 3-oxolanone. Specific yields and detailed reaction conditions would require consultation of specific literature procedures.
Installation of the Amine Functionality at C3
With 3-oxolanone as a key intermediate, the amine functionality can be introduced at the C3 position through several established chemical transformations. A highly effective and widely used method is reductive amination . This one-pot reaction involves the condensation of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of this compound, reductive amination of 3-oxolanone with ethylamine would be the target reaction. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for reducing the iminium ion in the presence of the ketone.
The general reaction is as follows:
3-Oxolanone + Ethylamine + Reducing Agent → this compound
A variety of catalysts and reaction conditions have been developed for the reductive amination of cyclic ketones, which are applicable to 3-oxolanone.
| Ketone Substrate | Amine | Reducing Agent/Catalyst | Solvent | Product |
| Cyclohexanone | Aniline | Hantzsch ester/S-benzyl isothiouronium chloride | - | N-Phenylcyclohexanamine |
| Various Aldehydes/Ketones | Various Amines | α-picoline-borane/AcOH | MeOH, H₂O, or neat | N-Substituted Amines |
| Aldehydes/Ketones | Aliphatic/Aromatic Amines | Sodium borohydride/Boric acid | Solvent-free | N-Substituted Amines |
This table provides examples of reductive amination reactions on cyclic ketones and other carbonyls, illustrating the versatility of this method.
Introduction of Alkyl Substituents at the C3 Position
The introduction of the ethyl group at the C3 position is another critical step. This can be achieved either before or after the installation of the amine functionality.
Route A: Alkylation followed by Amination
One strategy involves the addition of an ethyl nucleophile to the carbonyl group of 3-oxolanone. A Grignard reaction with ethylmagnesium bromide (EtMgBr) would yield 3-ethyl-3-hydroxyoxolane. This tertiary alcohol can then be converted to the corresponding amine. The conversion of a tertiary alcohol to an amine can be challenging but may be accomplished through methods like the Ritter reaction or by converting the alcohol to a good leaving group followed by nucleophilic substitution with an amine or an azide (which is subsequently reduced).
Route B: Amination followed by Alkylation
Alternatively, if 3-aminooxolane is synthesized first, the ethyl group could be introduced via N-alkylation. However, this would lead to a secondary amine (N-ethyl-3-aminooxolane) rather than the target tertiary amine with the ethyl group on the carbon atom. Direct C-alkylation at the C3 position of 3-aminooxolane is not a straightforward transformation.
Therefore, the most plausible precursor-based route involves the synthesis of 3-oxolanone, followed by a reaction that introduces both the ethyl and amine functionalities, or a sequential addition of the ethyl group and then the amine.
Stereoselective Synthesis Approaches for 3-Substituted Oxolanes
The C3 position of this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a significant aspect of its synthesis, particularly for applications where a specific enantiomer is required. Stereoselective synthesis can be achieved through various methods, including the use of chiral catalysts, chiral resolving agents, or chiral auxiliaries.
Chiral Auxiliary-Mediated Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.
In the context of synthesizing an enantiomerically enriched analogue of this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective introduction of either the ethyl or the amino group at the C3 position.
For example, a chiral auxiliary, such as a derivative of (1S,2S)- or (1R,2R)-pseudoephenamine, can be used to synthesize chiral amides. The enolates of these amides can then undergo diastereoselective alkylation. While not a direct synthesis of a 3-substituted oxolane, this principle can be adapted.
A hypothetical route could involve attaching a chiral auxiliary to a precursor containing the oxolane ring, for instance, by forming a chiral enamine from 3-oxolanone and a chiral amine. Subsequent alkylation with an ethyl halide would proceed diastereoselectively. Removal of the chiral auxiliary would then yield an enantiomerically enriched 3-ethyloxolanone, which could be converted to the final product.
| Chiral Auxiliary | Application | Diastereoselectivity |
| Pseudoephenamine | Asymmetric alkylation of α,α-disubstituted amides | 98:2 to ≥99:1 dr |
| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions | High dr |
This table highlights the high levels of stereocontrol achievable with common chiral auxiliaries in related transformations.
The development of a specific chiral auxiliary-mediated synthesis for this compound would require careful selection of the auxiliary and optimization of the reaction conditions to achieve high diastereoselectivity in the key bond-forming step at the C3 position of the oxolane ring.
Asymmetric Catalysis in Cyclic Ether Formation
The construction of the oxolane (tetrahydrofuran) ring with a quaternary stereocenter at the 3-position is a significant synthetic challenge. Asymmetric catalysis offers powerful solutions for establishing such stereocenters with high enantioselectivity. pnas.org Key strategies that could be adapted for the synthesis of the this compound framework involve the catalytic asymmetric conjugate addition to cyclic enones and asymmetric allylic alkylation. nih.govnih.gov
In one potential approach, a transition metal catalyst with a chiral ligand could facilitate the conjugate addition of an ethyl group (or equivalent nucleophile) to a suitably substituted α,β-unsaturated lactone or a related cyclic enone precursor. nih.gov This would establish the quaternary carbon center. Subsequent chemical transformations would be required to introduce the amine functionality. Another powerful method is the palladium-catalyzed asymmetric allylic alkylation (AAA) of prochiral enolates. nih.govnih.govresearchgate.net This strategy allows for the creation of α-quaternary ketones, which can serve as precursors to the target cyclic ether amine. nih.gov The development of a suite of catalytic asymmetric transformations provides access to a broad range of enantioenriched, high-value, small-molecule building blocks bearing quaternary stereocenters. nih.gov
| Catalytic Approach | Catalyst/Ligand System | Substrate Type | Potential Application for this compound Synthesis |
| Asymmetric Conjugate Addition | Copper/Chiral Phosphine Ligands | β-Substituted Cyclic Enones | Formation of a β-quaternary ketone precursor. nih.gov |
| Asymmetric Allylic Alkylation (AAA) | Palladium/Chiral Diphosphine Ligands (e.g., P-Phos) | Prochiral Enolates (e.g., β-ketoesters) | Construction of an α-quaternary lactone or ketone intermediate. researchgate.net |
| Heck Reaction | Palladium/Chiral Ligands | Alkenyl Halides/Triflates | Intramolecular cyclization to form a quaternary center within a cyclic system. pnas.org |
Enantioconvergent Transformations for Chiral Amines
Enantioconvergent catalysis provides an efficient strategy to convert a racemic starting material into a single, highly enantioenriched product, with a theoretical maximum yield of 100%. d-nb.infobeilstein-journals.orgnih.gov This is particularly valuable for the synthesis of chiral amines. These processes can be classified into distinct mechanistic types, including stereomutative (Type I), stereoablative (Type II), and parallel kinetic resolution (Type III). d-nb.infobeilstein-journals.orgnih.gov
A stereoablative (Type II) approach is one where a racemic starting material is irreversibly converted into an achiral intermediate, which then undergoes an enantioselective transformation to the desired product. d-nb.infobeilstein-journals.orgnih.gov For the synthesis of this compound, a racemic precursor containing the quaternary stereocenter could potentially be converted to a prochiral imine or enamine intermediate. A subsequent enantioselective reduction, catalyzed by a chiral transition metal complex or an enzyme, would then yield the target amine as a single enantiomer. chinesechemsoc.orgnih.gov Dynamic kinetic resolution (DKR), a process that combines rapid racemization of the starting material with a stereoselective reaction, is another powerful enantioconvergent strategy. chinesechemsoc.org For instance, an iridium-catalyzed DKR via a borrowing hydrogen methodology could be employed on a racemic amino alcohol precursor to achieve an enantioconvergent synthesis of a chiral N-heterocycle. chinesechemsoc.org
| Enantioconvergent Strategy | Key Principle | Potential Application for Chiral Amine Synthesis |
| Dynamic Kinetic Resolution (DKR) | A kinetic resolution is coupled with in situ racemization of the slower-reacting enantiomer. chinesechemsoc.org | Enantioselective amination of racemic primary or secondary alcohols. chinesechemsoc.org |
| Stereoablative Catalysis | A racemic starting material is converted to an achiral intermediate, which is then transformed enantioselectively. d-nb.infobeilstein-journals.orgnih.gov | Racemic alkyl halides can be converted to achiral radical intermediates, followed by enantioselective C-N bond formation. beilstein-journals.orgnih.gov |
| Parallel Kinetic Resolution (PKR) | Both enantiomers of a racemic starting material are converted to different enantiomers of the product by two complementary catalysts. beilstein-journals.org | Use of two complementary biocatalysts to resolve a racemic mixture. beilstein-journals.org |
Diastereoselective Control in Ring Systems
Achieving diastereoselective control is crucial when multiple stereocenters are present in a cyclic system. The synthesis of substituted tetrahydrofurans often relies on intramolecular cyclization reactions where the stereochemistry of the final product is dictated by the configuration of the acyclic precursor and the reaction conditions. nih.govnsf.govacs.orgfigshare.comnih.gov
One established method involves the reaction of γ,δ-epoxycarbanions with aldehydes. nih.govfigshare.com This process leads to hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity, where the formation of the main diastereoisomer is controlled by the relative rates of cyclization from an initial, reversible aldol-type adduct. nih.govfigshare.com Another approach is the palladium-catalyzed oxidative cyclization of alkenols. acs.org While this reaction can lack diastereoselectivity for certain substrates, the introduction of a hydrogen-bond acceptor in the substrate can significantly enhance both reactivity and diastereoselective control. acs.org These transformations often proceed through Zimmerman-Traxler-like transition states, where steric interactions guide the approach of the reacting moieties, leading to a preferred diastereomeric outcome. nsf.gov
| Method | Reaction Type | Key Feature for Diastereoselectivity |
| Epoxycarbanion Cyclization | Intramolecular SN2 | The configuration of the oxirane stereocenter is inverted, and two new centers are created diastereoselectively during the cyclization. nih.govfigshare.com |
| Pd-Catalyzed Oxidative Cyclization | Tandem Oxidative Cyclization–Redox Relay | Intramolecular hydrogen bonding controls the transition state conformation, enhancing diastereoselectivity. acs.org |
| Thermal Cope Rearrangement/Oxy-Michael Addition | Cascade Reaction | The stereochemistry of the initial 1,5-diene dictates the diastereomeric outcome of the final tetrahydrofuran product. nsf.gov |
| Nucleophilic Substitution | Intramolecular SN2 | Classical approach where a hydroxyl group displaces a tethered leaving group (e.g., halide, sulfonate) to form the cyclic ether. nih.gov |
Green Chemistry Principles and Catalysis in Synthesis
Green chemistry principles are increasingly guiding the development of synthetic methodologies to improve sustainability by minimizing waste, reducing energy consumption, and using less hazardous substances. nih.govsemanticscholar.orgsciencedaily.comnih.gov In the synthesis of amines, this often involves the use of catalytic methods that offer high atom economy and avoid the stoichiometric waste associated with classical approaches like the Gabriel synthesis. Catalytic reductive amination and "hydrogen borrowing" catalysis are prime examples of greener alternatives that generate water as the primary byproduct. researchgate.net The development of environmentally benign, one-pot, and solvent-free or aqueous media reactions are central to these efforts. nih.govsemanticscholar.orgnih.gov
Transition Metal-Catalyzed Methods for Cyclic Amine Functionalization
Transition-metal catalysis is a cornerstone of modern organic synthesis and provides powerful tools for the functionalization of cyclic amines and the formation of C-N bonds. thieme-connect.comthieme.debohrium.comresearchgate.net These methods can be applied to either construct the heterocyclic ring or to modify it post-synthesis. A particularly powerful strategy is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials, thereby improving atom and step economy. thieme-connect.comthieme.deresearchgate.netnih.govacs.org
Catalysts based on palladium, rhodium, iridium, and copper are widely used for C-N bond formation. nih.govacs.orgresearchgate.netresearchgate.netacs.org For instance, rhodium(III) and iridium(III) complexes have been shown to effectively catalyze direct C-H amination reactions using organic azides as the nitrogen source, with dinitrogen gas being the only byproduct. nih.govacs.org These reactions often proceed through a chelation-assisted C-H activation step, followed by insertion of a metal-nitrenoid intermediate and subsequent protodemetalation to release the aminated product. nih.govacs.org Such strategies could be envisioned for the late-stage introduction of an amino group onto a pre-formed 3-ethyloxolane scaffold, or for the construction of the amine-bearing ring system itself.
| Metal Catalyst | Reaction Type | Amine Source | Key Advantage |
| Rhodium(III) | Directed C(sp²)–H Amination | Sulfonyl, Aryl, and Alkyl Azides | Mild conditions, high atom economy, N₂ as the sole byproduct. nih.govacs.org |
| Iridium(III) | Directed C(sp³)–H Amidation | Sulfonyl Azides | Capable of functionalizing unactivated primary C–H bonds. nih.govacs.org |
| Palladium(II) | C-H Activation/C-N Coupling | Various N-nucleophiles | Widely used for constructing N-heterocycles like carbazoles and indoles. researchgate.net |
| Copper | Ullmann/Chan-Lam Coupling | Amines, Amides | Cost-effective metal, useful for C-N bond formation in heterocyclic synthesis. acs.org |
Biocatalytic Approaches for Chiral Amine Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing enantiomerically pure chiral amines. semanticscholar.orgnih.govmdpi.comnih.gov Enzymes operate under mild aqueous conditions, exhibit exquisite stereoselectivity, and can be engineered to improve their substrate scope and efficiency. semanticscholar.orgnih.gov Several classes of oxidoreductase enzymes are particularly well-suited for chiral amine synthesis. nih.govresearchgate.net
Transaminases (TAs) or ω-Transaminases (ω-TAs) catalyze the asymmetric amination of a ketone precursor using an amine donor (like isopropylamine or alanine), making them highly effective for producing chiral primary amines. A 3-oxo-3-ethyloxolane precursor could potentially be a substrate for a transaminase to generate this compound with high enantiomeric excess.
Imine Reductases (IREDs) and Reductive Aminases (RedAms) catalyze the asymmetric reduction of imines and the reductive amination of ketones, respectively. mdpi.comacs.orgresearchgate.net These enzymes are valuable for producing chiral secondary and tertiary amines but can also be applied to primary amine synthesis.
Amine Dehydrogenases (AmDHs) perform the reductive amination of aldehydes or ketones using ammonia as the amine donor, offering a direct route to chiral primary amines. nih.govresearchgate.net
Monoamine Oxidases (MAOs) can be used in deracemization processes. semanticscholar.org An engineered MAO variant can selectively oxidize one enantiomer of a racemic amine, which is then non-selectively reduced back to the racemate by a chemical reducing agent, eventually converting the entire mixture to the desired single enantiomer. semanticscholar.org
Enzyme cascades, where multiple biocatalytic steps are combined in a single pot, can be used to synthesize complex chiral cyclic amines from simple linear starting materials like keto acids. acs.orgsemanticscholar.orgmanchester.ac.ukmanchester.ac.uk
| Enzyme Class | Reaction Catalyzed | Cofactor | Application |
| Transaminase (TA) | Asymmetric amination of ketones | Pyridoxal 5'-phosphate (PLP) | Synthesis of chiral primary amines from prochiral ketones. mdpi.comacs.org |
| Imine Reductase (IRED) | Asymmetric reduction of imines | NAD(P)H | Synthesis of chiral secondary and tertiary amines. nih.govmdpi.comresearchgate.net |
| Amine Dehydrogenase (AmDH) | Reductive amination of ketones with ammonia | NAD(P)H | Direct synthesis of α-chiral primary amines. nih.govresearchgate.net |
| Monoamine Oxidase (MAO) | Oxidative deamination of amines | FAD | Kinetic resolution and deracemization of racemic amines. semanticscholar.orgnih.gov |
Derivatization for Synthetic Intermediates
The primary amine in this compound serves as a versatile functional handle for further synthetic modifications, allowing for its elaboration into a wide range of derivatives and intermediates for various applications, including medicinal chemistry. The unprotected N-H bond allows for direct functionalization, complementing methods that require protecting groups. nih.gov Common derivatization reactions include:
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide derivatives.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation/Reductive Amination: Reaction with alkyl halides or with aldehydes/ketones under reductive conditions to yield secondary and tertiary amines.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These transformations allow for the modulation of the compound's physicochemical properties and provide points for further coupling reactions, making this compound a potentially valuable building block in synthetic programs.
Acylation Reactions
Acylation is a fundamental process in organic chemistry for the formation of amides from amines. For primary and secondary amines, this typically involves a reaction with an acylating agent like an acyl chloride or anhydride. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide. jove.comfiveable.me
However, this compound is a tertiary amine, meaning it lacks a hydrogen atom on the nitrogen. Consequently, it cannot undergo direct acylation to form a stable amide in the traditional sense. Instead, acylation of tertiary amines proceeds through alternative pathways, often involving the cleavage of a carbon-nitrogen bond. organic-chemistry.org For instance, methods utilizing palladium catalysis can achieve the N-acylation of tertiary amines with carboxylic acids, and iodine-catalyzed reactions can promote amidation with acyl chlorides via oxidative C-N bond cleavage. organic-chemistry.org Another approach involves the Polonovski reaction, where a tertiary amine N-oxide reacts with an activating agent like acetic anhydride to yield an N,N-disubstituted acetamide and an aldehyde.
More recently, dual-catalysis systems combining N-heterocyclic carbene (NHC) and photoredox catalysis have enabled the direct asymmetric α-acylation of tertiary amines at the adjacent carbon atom. nih.govsemanticscholar.org This method activates the C-H bond alpha to the nitrogen, allowing for the formation of a new C-C bond with an aldehyde, effectively acylating the carbon framework next to the amine. nih.gov
| Method | Acylating Agent | Catalyst/Reagent | Key Feature |
|---|---|---|---|
| Palladium-Catalyzed N-Acylation | Carboxylic Acids | Palladium Catalyst | Forms amide via C-N bond cleavage. organic-chemistry.org |
| Iodine-Catalyzed Amidation | Acyl Chlorides | Iodine (I₂) | Proceeds through oxidative C-N bond cleavage. organic-chemistry.org |
| Photoredox/NHC Dual Catalysis | Aldehydes | Ru(bpy)₃²⁺ / Chiral NHC | Achieves α-acylation of the C-H bond adjacent to the nitrogen. nih.gov |
| Polonovski Reaction | (Requires N-oxide formation first) | Acetic Anhydride | Rearrangement reaction forming an acetamide and an aldehyde. |
Silylation Methods
Silylation is the introduction of a silyl group (such as trimethylsilyl, TMS) onto a molecule. In the context of amines, it is often used as a protecting group strategy for primary and secondary amines, where the silyl group replaces a hydrogen on the nitrogen. wikipedia.org This is typically achieved by reacting the amine with a silylating agent, such as a silyl halide (e.g., trimethylsilyl chloride, TMS-Cl) in the presence of a base, or with more powerful reagents like N,O-bis(trimethylsilyl)acetamide (BSA). wikipedia.orgcfsilicones.com
For a tertiary amine like this compound, which has no N-H bond, N-silylation is not a direct pathway. However, silylation can occur at other positions. Recent advancements have demonstrated the C(sp³)-H silylation of tertiary amines, particularly at the carbon atom beta to the nitrogen. nih.gov This reaction can be catalyzed by strong Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃, which facilitates a reaction cascade involving dehydrogenation to an enamine intermediate, followed by electrophilic silylation. nih.gov This method allows for the functionalization of the carbon skeleton of the amine.
The choice of silylating agent depends on the desired stability and the reaction conditions. Common reagents range in reactivity and steric bulk, from trimethylsilyl (TMS) to tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) groups. cfsilicones.com
| Reagent | Abbreviation | Typical Application |
|---|---|---|
| Trimethylchlorosilane | TMS-Cl | Used with a base for silylating N-H bonds. researchgate.netgelest.com |
| Hexamethyldisilazane | HMDS | A stronger silylating agent, often used for alcohols and amines. researchgate.netgelest.com |
| N,O-Bis(trimethylsilyl)acetamide | BSA | A very powerful silylating agent for a wide range of functional groups. cfsilicones.com |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Used to form stable TBDMS derivatives. thermofisher.com |
| Dihydrosilanes (e.g., Ph₂SiH₂) | - | Used with a B(C₆F₅)₃ catalyst for C-H silylation of tertiary amines. nih.gov |
Carbamate Formation
Carbamates are derivatives of carbamic acid (H₂NCOOH). The reaction of amines with carbon dioxide (CO₂) is a primary route to their formation. For primary and secondary amines, the reaction proceeds through the nucleophilic attack of the amine on CO₂ to form a zwitterionic intermediate, which is then deprotonated by a second molecule of the amine to yield a carbamate salt.
This reaction is fundamental to industrial CO₂ capture technologies, where aqueous solutions of amines are used to scrub CO₂ from gas streams. cetjournal.it The formation of these bicarbonate salts is reversible, allowing for the regeneration of the amine solvent. cetjournal.it
| Amine Type | Reaction with CO₂ (in presence of H₂O) | Primary Product |
|---|---|---|
| Primary/Secondary | Direct nucleophilic attack on CO₂. | Carbamate Salt cetjournal.it |
| Tertiary | Acts as a base to facilitate CO₂ hydration. | Bicarbonate Salt nih.goveastman.com |
Reactivity and Reaction Mechanisms of 3 Ethyloxolan 3 Amine
Amine Group Reactivity and Functionalization
The chemistry of 3-Ethyloxolan-3-amine is largely dictated by the lone pair of electrons on its primary amino group. This electron pair imparts both nucleophilic and basic properties to the molecule, providing a gateway for a variety of functionalization reactions.
Nucleophilic Properties of the Primary Amine
The primary amine of this compound functions as a potent nucleophile, capable of donating its electron pair to an electrophilic center. fiveable.me This reactivity is fundamental to many of its chemical transformations. The nucleophilicity, however, is moderated by the steric environment surrounding the nitrogen atom. The presence of both an ethyl group and the oxolane ring at the α-carbon creates steric hindrance, which can affect the rate of reaction compared to less substituted amines. masterorganicchemistry.com
Generally, the nucleophilicity of amines correlates with their basicity, with exceptions for sterically hindered molecules. masterorganicchemistry.com While the ethyl and oxolane groups introduce bulk, this compound is still expected to be a stronger nucleophile than tertiary amines, where the nitrogen is shielded by three alkyl substituents. fiveable.me Its nucleophilic strength allows it to participate readily in substitution and addition reactions. fiveable.me
| Amine | Class | Relative Nucleophilicity | Key Influencing Factors |
|---|---|---|---|
| Ethylamine | Primary | High | Minimal steric hindrance. |
| This compound | Primary | Moderate to High | Steric hindrance from α-ethyl and oxolane groups. |
| tert-Butylamine | Primary | Moderate | Significant steric hindrance from the bulky t-butyl group reduces nucleophilicity despite being a strong base. masterorganicchemistry.com |
| Diethylamine | Secondary | High | Good balance of increased electron density from two alkyl groups and moderate steric hindrance. |
| Triethylamine (B128534) | Tertiary | Low | Severe steric hindrance around the nitrogen atom significantly impedes its ability to act as a nucleophile. masterorganicchemistry.comwikipedia.org |
Basicity and Protonation Equilibria
Like other aliphatic amines, this compound is a weak base that can accept a proton from an acid to form an ethyl-oxolanylaminium salt. The strength of an amine's basicity is typically discussed in terms of the pKₐ of its conjugate acid (R-NH₃⁺). For most simple alkylamines, these pKₐ values fall within the 9.5 to 11.0 range. libretexts.org
The basicity of this compound is influenced by two main structural features:
Inductive Effect : The ethyl group is an electron-donating group, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity. chemistrysteps.com
Ring Influence : The oxygen atom in the oxolane ring has an electron-withdrawing inductive effect, which can slightly decrease the electron density on the nitrogen, potentially reducing basicity compared to a purely carbocyclic analogue.
Considering these factors, the pKₐ of the conjugate acid of this compound is estimated to be in the typical range for primary alkylamines, likely around 10.5 to 11.0. The equilibrium for its reaction with water lies to the left, favoring the free amine.
| Amine | Conjugate Acid | Typical pKₐ |
|---|---|---|
| Ammonia | NH₄⁺ | 9.25 |
| Ethylamine | CH₃CH₂NH₃⁺ | 10.7 |
| This compound | C₆H₁₂ONH₃⁺ | ~10.5 - 11.0 (estimated) |
| Piperidine | C₅H₁₀NH₂⁺ | 11.12 |
Alkylation Reactions
The nucleophilic nature of the primary amine allows this compound to react with alkyl halides in a nucleophilic substitution reaction (Sₙ2). This reaction leads to the formation of a new carbon-nitrogen bond, yielding a secondary amine and a hydrohalic acid.
A significant challenge in the alkylation of primary amines is the potential for overalkylation. The secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of the alkyl halide. This process can continue, leading to the formation of a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. This results in a mixture of products that can be difficult to separate.
To achieve mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the starting amine to increase the probability that the alkyl halide will react with the primary amine rather than the secondary amine product.
Acylation and Amide Formation
This compound readily undergoes acylation when treated with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form a stable N-substituted amide. This reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.
The reaction with an acyl chloride, for example, is typically rapid and exothermic. The mechanism involves the initial nucleophilic attack by the amine on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the amide. A base, such as triethylamine or pyridine, is commonly added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic. wikipedia.org The formation of amides from derivatives of 3-amino-tetrahydrofuran is a documented process. google.com
Oxolane Ring Reactivity
The oxolane (tetrahydrofuran) ring is a five-membered saturated ether. Compared to three-membered (oxirane) or four-membered (oxetane) cyclic ethers, the oxolane ring possesses significantly less ring strain, making it relatively stable and resistant to ring-opening reactions. researchgate.net
Ring Opening Reactions
Despite its stability, the oxolane ring in this compound can be cleaved under specific, typically harsh, conditions. Ring-opening of tetrahydrofuran (B95107) and its derivatives generally requires activation by a strong Brønsted or Lewis acid. mdpi.com
The mechanism for acid-catalyzed ring-opening involves the following steps:
Protonation/Coordination : The ether oxygen of the oxolane ring is protonated by a strong acid (or coordinates to a Lewis acid). This step converts the hydroxyl group's analogue into a good leaving group.
Nucleophilic Attack : A nucleophile attacks one of the α-carbons (C2 or C5) of the activated oxolane ring in an Sₙ2-type reaction.
Ring Cleavage : The attack of the nucleophile leads to the cleavage of the carbon-oxygen bond, opening the ring and forming a 4-substituted butanol derivative.
The presence of the 3-amino group can influence the reaction's regioselectivity, although the primary site of nucleophilic attack remains the carbons adjacent to the ring oxygen. In some cases, reactions involving amines and tetrahydrofuran can proceed via different mechanisms, such as palladium-mediated processes, to yield ring-opened products like 4-N-arylamino-1-butanols, though this typically involves the solvent THF reacting with an external amine rather than an intramolecular process. nih.gov
Ring Expansion and Contraction Processes
Ring expansion and contraction reactions are common for cyclic compounds, often driven by the relief of ring strain or the formation of a more stable intermediate, such as a carbocation. For an oxolane (tetrahydrofuran) ring, which has relatively low ring strain compared to smaller rings like oxetanes or oxiranes, these processes are less common but can be induced under specific conditions. For example, rearrangements involving the amine group, such as the Tiffeneau-Demjanov rearrangement, could potentially lead to ring expansion or contraction following the formation of a reactive intermediate at the C3 position. However, no studies documenting such reactions for this compound have been found.
Stability and Degradation Pathways
The stability of this compound would be influenced by both the tertiary amine and the ether linkages. Tertiary amines are generally more thermally stable than primary or secondary amines. Degradation could occur via several pathways, including oxidation of the amine to an amine oxide, or cleavage of the C-N or C-O bonds under harsh conditions (e.g., strong acids, high temperatures, or oxidative environments). The presence of the ether oxygen in the oxolane ring could also influence degradation, potentially through pathways involving radical intermediates. Specific degradation products and the conditions that lead to them for this compound have not been characterized in the available literature.
Reactivity at the Quaternary Carbon Center (C3)
The C3 carbon in this compound is a quaternary center, meaning it is bonded to four other carbon or heteroatoms. This steric bulk significantly hinders reactions that require nucleophilic attack at this center, such as SN2 reactions. Reactions at this center would likely proceed through mechanisms involving the formation of a carbocation (SN1-type reaction) if a suitable leaving group could be generated from the amine or by ring opening. The adjacent amine and ether functionalities would heavily influence the stability of any such intermediate. Without experimental studies, the specific reactivity at this center remains unknown.
Mechanistic Investigations of Key Reactions
Detailed mechanistic investigations, including kinetic studies, the identification of intermediates, and transition state analysis, are fundamental to understanding a compound's reactivity.
Computational and Theoretical Investigations of 3 Ethyloxolan 3 Amine
Electronic Structure Calculations
Electronic structure calculations are foundational to computational chemistry, providing a quantum mechanical description of a molecule's electrons. These calculations allow for the determination of molecular properties that are dependent on the electronic configuration.
Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible potential energy, known as the equilibrium geometry. For a flexible molecule like 3-Ethyloxolan-3-amine, which contains a five-membered oxolane ring and an ethyl group, multiple stable conformations may exist.
Conformational analysis involves identifying these different stable structures (conformers) and determining their relative energies. The oxolane ring can adopt various puckered conformations, and the ethyl and amine substituents can be oriented in either pseudo-axial or pseudo-equatorial positions. These different arrangements can have significant impacts on the molecule's reactivity and physical properties. Theoretical studies on similar cyclic compounds have identified various stable conformations, such as the C7eq, C5, and C7ax forms. The relative stability of these conformers is determined by calculating their energies, with lower energies indicating greater stability.
Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and shows the type of data generated from conformational analysis. Actual values would require specific quantum chemical calculations.
| Conformer | Description | Relative Energy (kcal/mol) |
| I (C7eq) | Ethyl group in a pseudo-equatorial position | 0.00 (most stable) |
| II (C5) | Twist conformation of the oxolane ring | 1.25 |
| III (C7ax) | Ethyl group in a pseudo-axial position | 2.50 |
Molecular Orbital Theory and Electron Density Distribution
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread across the entire molecule. These orbitals are formed from the linear combination of atomic orbitals (LCAO). The distribution of electrons within these orbitals determines the molecule's chemical properties.
Key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, corresponding to its lone pair of electrons. This high-energy lone pair makes the amine group a nucleophilic and Lewis basic center. The LUMO would be an antibonding orbital (σ*) associated with the C-N or C-O bonds.
The electron density distribution is influenced by the electronegativity of the atoms. The highly electronegative oxygen and nitrogen atoms will draw electron density towards themselves, creating partial negative charges (δ-) on these atoms and partial positive charges (δ+) on the adjacent carbon atoms. This charge distribution is critical for understanding intermolecular interactions and the molecule's reactivity towards electrophiles and nucleophiles.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for mapping out the intricate steps of a chemical reaction. By simulating the transformation from reactants to products, it is possible to understand the energetic and structural changes that occur.
A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a system as a function of its atomic coordinates. For a chemical reaction, the path of lowest energy on the PES from reactants to products is known as the reaction coordinate.
By mapping the PES for a reaction involving this compound, key stationary points can be identified:
Reactants and Products: Local minima on the PES.
Transition State (TS): A saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed.
Intermediates: Minima located between the reactants and products.
The difference in energy between the reactants and the transition state is the activation energy (Ea). This value is a critical kinetic parameter that determines the rate of a reaction. Computational methods like Density Functional Theory (DFT) are often used to calculate these energies with high accuracy.
Table 2: Hypothetical Activation Energies for an S N 2 Reaction of this compound This table illustrates the typical data obtained from PES calculations for a hypothetical reaction where the amine group acts as a nucleophile.
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + CH3Cl) | 0.00 |
| Transition State | +25.5 |
| Products | -10.2 |
| Calculated Activation Energy (Ea) | +25.5 |
Catalytic Cycle Simulations
If this compound were to function as a catalyst, for example in a hydroamination or aldol (B89426) condensation reaction, computational modeling could be used to simulate the entire catalytic cycle. Such simulations would model each elementary step of the cycle, including:
Substrate Binding: The interaction and binding of reactant molecules to the amine catalyst.
Chemical Transformation: Modeling the transition states and intermediates for the key bond-forming or bond-breaking steps, such as the formation of an enamine or an iminium ion intermediate.
Product Release: The dissociation of the product from the catalyst, regenerating the catalyst for the next cycle.
Stereochemical Outcome Prediction and Rationalization
Many chemical reactions can produce multiple stereoisomers. Computational chemistry provides a framework for predicting and understanding the stereochemical outcome of a reaction. When this compound participates in a reaction that creates a new chiral center, theoretical calculations can determine which stereoisomer is more likely to form.
This is achieved by modeling the potential energy surfaces for the pathways leading to each different stereoisomeric product. The transition state energies for each pathway are calculated. According to transition state theory, the pathway with the lower activation energy will be faster and thus will yield the major product. By analyzing the geometries of the competing transition states, the structural and electronic factors that favor one outcome over the other—such as steric hindrance or favorable orbital interactions—can be identified, providing a rationalization for the observed or predicted stereoselectivity.
Structure-Reactivity Relationship Studies through Computation
As of the latest available data, no specific computational studies detailing the structure-reactivity relationships of this compound have been published in peer-reviewed literature. While computational chemistry is a powerful tool for predicting the reactivity of novel molecules by examining parameters such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential surfaces, and bond dissociation energies, such analyses for this compound are not present in the accessible scientific domain.
Therefore, no research findings or data tables can be presented.
Advanced Applications in Organic Synthesis and Catalysis
3-Ethyloxolan-3-amine as a Versatile Synthetic Building Block
No specific studies were identified that describe the use of this compound as a direct precursor for the synthesis of complex nitrogen-containing heterocycles. While primary amines and cyclic ethers are fundamental structural motifs in organic synthesis, the specific reactivity and synthetic pathways originating from this compound to form such heterocyclic systems have not been reported. Similarly, its application as a central scaffold for building novel molecular architectures in fields like medicinal chemistry or materials science is not documented.
Role in Catalysis and Organocatalysis
The potential role of this compound in catalysis remains unexplored in the available literature. There are no reports on its use in the design and development of chiral ligands for asymmetric catalysis, a field that often utilizes chiral amines to induce stereoselectivity in chemical reactions. Furthermore, its application as a direct organocatalyst, where the amine itself would catalyze a reaction, has not been described. While the broader class of chiral amines has been extensively studied for these purposes, specific data for this compound is absent.
Enabling Functionalization in Material Science Precursors
Information regarding the use of this compound to functionalize precursors for material science is also not available. The introduction of amine groups is a common strategy to modify the properties of polymers and other materials, but the specific application of this compound for such purposes has not been detailed in published research.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of saturated cyclic amines is a major focus of modern organic chemistry. Future research will likely prioritize the development of green and efficient synthetic routes. This includes one-pot procedures that minimize waste and purification steps, the use of metal-free catalysis to avoid toxic heavy metals, and reactions conducted in environmentally benign solvents like water. Methodologies such as intramolecular reductive amination of N-Boc-protected aminoketones and microwave-assisted cyclocondensation of primary amines with alkyl dihalides represent current advancements that could be adapted for new targets.
Exploration of Unprecedented Reactivity and Transformation Pathways
Understanding and expanding the reactivity of cyclic amines is crucial for creating molecular diversity. Future studies will likely explore novel ring-expansion reactions to access medium and large-sized heterocyclic systems from readily available oxolane precursors. Photochemical methods are also an emerging area, offering metal-free conditions to induce unique rearrangements and cyclizations, such as the ring expansion of oxetanes to tetrahydrofurans, a reaction that could theoretically be explored for related systems.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are run in continuous streams rather than in batches, offers significant advantages in safety, scalability, and control over reaction parameters. For the synthesis of heterocyclic compounds, flow chemistry can enable the safe use of hazardous reagents and highly exothermic reactions. The integration of automated systems with flow reactors allows for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries, accelerating the discovery of new bioactive molecules. Recent work has demonstrated the diastereoselective synthesis of substituted tetrahydrofurans using continuous-flow setups.
Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation
Unambiguous characterization is critical for novel compounds. Advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable. The concerted use of 1D and 2D NMR experiments (like HMBC and ROESY) is essential for determining complex three-dimensional structures and connectivity. Combining these techniques with high-resolution mass spectrometry provides definitive structural elucidation. These methods are also crucial for real-time monitoring of reactions to understand complex reaction mechanisms.
Application of Machine Learning and Artificial Intelligence in Chemical Design and Synthesis
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. AI algorithms can predict the outcomes of chemical reactions with high accuracy, suggest novel synthetic routes, and optimize reaction conditions. By training models on vast datasets of known reactions, ML tools can identify patterns that are not obvious to human chemists. This data-driven approach can significantly reduce the time and resources required for drug discovery and materials development by prioritizing the most promising synthetic targets and pathways. For example, ML is being used to predict the enantioselectivity of biocatalysts and to optimize complex multi-variable reactions in continuous flow systems.
Q & A
Q. What are the recommended safety protocols for handling 3-Ethyloxolan-3-amine in laboratory settings?
Methodological Answer:
- Engineering Controls: Use closed systems for synthesis to minimize vapor exposure and local exhaust ventilation for handling .
- Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, indirect-vented goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved respirators) is required if airborne concentrations exceed OSHA limits .
- Emergency Measures: Ensure access to eyewash stations and emergency showers. Contaminated clothing must be removed immediately and laundered separately .
- Waste Management: Segregate waste and collaborate with certified disposal agencies to prevent environmental contamination .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reagent Selection: Use high-purity triethylamine as a catalyst, and ensure solvents (e.g., dichloromethane) are anhydrous to avoid side reactions .
- Temperature Control: Maintain reaction temperatures between 20–25°C to prevent decomposition. Monitor using a calibrated thermocouple .
- Purification: Employ column chromatography with silica gel (60–120 mesh) and a hexane/ethyl acetate gradient. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Tracking: Document yields at each step (e.g., crude vs. purified) to identify bottlenecks (see Table 1).
Q. Table 1. Example Yield Optimization Data
| Step | Yield (%) | Purity (%) (HPLC) |
|---|---|---|
| Crude Product | 85 | 75 |
| After Column | 65 | 95 |
| Recrystallization | 58 | 99 |
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound be resolved?
Methodological Answer:
- Cross-Validation: Compare H/C NMR (DMSO-d6, 400 MHz) with high-resolution mass spectrometry (HRMS) data. For example, a discrepancy in molecular ion peaks may indicate residual solvents or isotopic impurities .
- Dynamic Sampling: Collect NMR spectra at varying temperatures to assess conformational flexibility. For MS, use electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) to cross-check fragmentation patterns .
- Computational Modeling: Perform density functional theory (DFT) calculations to predict NMR chemical shifts and match experimental data .
Q. What experimental designs are suitable for studying the reactivity of this compound under varying pH conditions?
Methodological Answer:
- Buffer Systems: Prepare phosphate (pH 2–8) and carbonate (pH 9–11) buffers. Monitor pH with a calibrated meter .
- Kinetic Studies: Use UV-Vis spectroscopy (λ = 250–300 nm) to track reaction rates. For example, measure the hydrolysis half-life () at pH 7.4 (physiological conditions) vs. pH 2 (gastric simulation) .
- Product Analysis: Identify degradation products via LC-MS/MS (e.g., Shimadzu 8060) and compare with synthetic standards .
Q. How can computational methods predict the bioactivity of this compound derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding affinities to target proteins (e.g., serotonin receptors). Validate with experimental IC values from radioligand assays .
- QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Train datasets with >50 derivatives .
- ADMET Prediction: Apply tools like SwissADME to forecast absorption, metabolism, and toxicity. Cross-reference with in vitro hepatocyte assays .
Data Contradiction and Analysis
Q. How should researchers address discrepancies in reported toxicity profiles of this compound?
Methodological Answer:
- Source Evaluation: Compare studies using OECD-compliant assays (e.g., Ames test for mutagenicity) vs. non-standard methods .
- Dose-Response Analysis: Re-analyze raw data using Hill equation modeling to assess EC consistency across studies .
- Meta-Analysis: Pool data from ≥3 independent labs and apply Cochran’s Q test to evaluate heterogeneity (p < 0.05 indicates significant variation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
